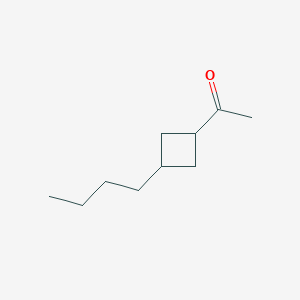
N-(3-Pyridylmethyl)dihydroepidoxorubicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Pyridylmethyl)dihydroepidoxorubicin, also known as PDE, is a synthetic derivative of the chemotherapeutic drug doxorubicin. PDE is a potent antitumor agent that has shown promising results in preclinical studies.
科学的研究の応用
N-(3-Pyridylmethyl)dihydroepidoxorubicin has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that N-(3-Pyridylmethyl)dihydroepidoxorubicin is effective against a wide range of cancer types, including breast, lung, colon, and liver cancer. N-(3-Pyridylmethyl)dihydroepidoxorubicin has also been shown to overcome multidrug resistance in cancer cells.
作用機序
The mechanism of action of N-(3-Pyridylmethyl)dihydroepidoxorubicin is similar to that of doxorubicin. N-(3-Pyridylmethyl)dihydroepidoxorubicin intercalates into DNA and inhibits DNA synthesis, leading to cell death. N-(3-Pyridylmethyl)dihydroepidoxorubicin also generates reactive oxygen species (ROS), which further contribute to the cytotoxic effect.
生化学的および生理学的効果
N-(3-Pyridylmethyl)dihydroepidoxorubicin has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3-Pyridylmethyl)dihydroepidoxorubicin also inhibits angiogenesis, the process by which tumors form new blood vessels to support their growth. N-(3-Pyridylmethyl)dihydroepidoxorubicin has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
N-(3-Pyridylmethyl)dihydroepidoxorubicin has several advantages for lab experiments. It is easily synthesized and has a well-established mechanism of action. N-(3-Pyridylmethyl)dihydroepidoxorubicin has also been shown to be effective against a wide range of cancer types. However, N-(3-Pyridylmethyl)dihydroepidoxorubicin has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
将来の方向性
There are several future directions for N-(3-Pyridylmethyl)dihydroepidoxorubicin research. One area of research is the development of N-(3-Pyridylmethyl)dihydroepidoxorubicin analogs with improved solubility and stability. Another area of research is the investigation of N-(3-Pyridylmethyl)dihydroepidoxorubicin in combination with other chemotherapy drugs to enhance its efficacy. Additionally, the potential use of N-(3-Pyridylmethyl)dihydroepidoxorubicin in targeted drug delivery systems is an area of interest for future research.
Conclusion
In conclusion, N-(3-Pyridylmethyl)dihydroepidoxorubicin is a promising antitumor agent that has shown efficacy against a wide range of cancer types. The synthesis method of N-(3-Pyridylmethyl)dihydroepidoxorubicin is well-established, and its mechanism of action has been extensively studied. N-(3-Pyridylmethyl)dihydroepidoxorubicin has minimal toxicity to normal cells and has several advantages for lab experiments. Future research directions include the development of N-(3-Pyridylmethyl)dihydroepidoxorubicin analogs and investigation of N-(3-Pyridylmethyl)dihydroepidoxorubicin in combination with other chemotherapy drugs.
合成法
The synthesis of N-(3-Pyridylmethyl)dihydroepidoxorubicin involves the reaction of doxorubicin with pyridine-3-carboxaldehyde. The resulting compound is then reduced with sodium borohydride to yield N-(3-Pyridylmethyl)dihydroepidoxorubicin. The synthesis method of N-(3-Pyridylmethyl)dihydroepidoxorubicin is well-established and has been reported in several scientific publications.
特性
CAS番号 |
145785-63-3 |
|---|---|
製品名 |
N-(3-Pyridylmethyl)dihydroepidoxorubicin |
分子式 |
C33H36N2O11 |
分子量 |
636.6 g/mol |
IUPAC名 |
9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H36N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21-23,28,35-38,40,42-43H,9-11,13-14H2,1-2H3 |
InChIキー |
WALUPLQPGQZNOB-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)NCC6=CN=CC=C6)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)NCC6=CN=CC=C6)O |
同義語 |
N-(3-pyridylmethyl)dihydroepidoxorubicin YM 4 YM-4 YM4 doxorubicin analog |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



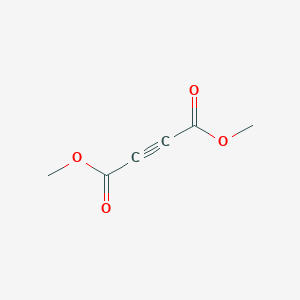
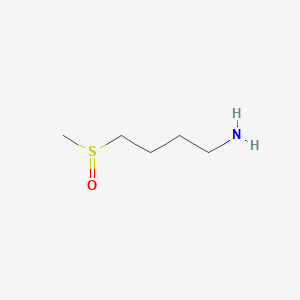
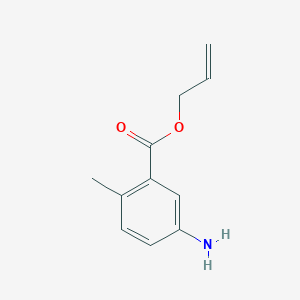
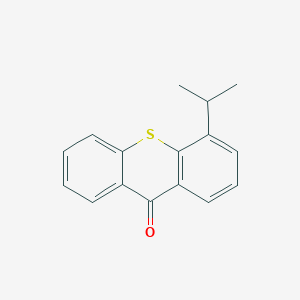
![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha](/img/structure/B127817.png)
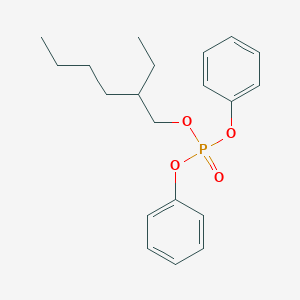
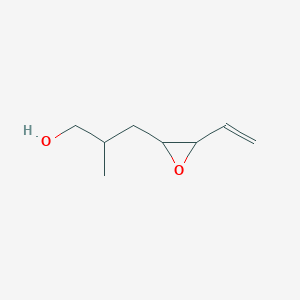
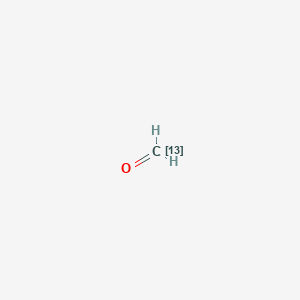
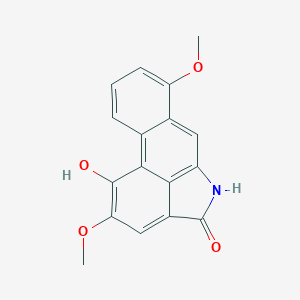
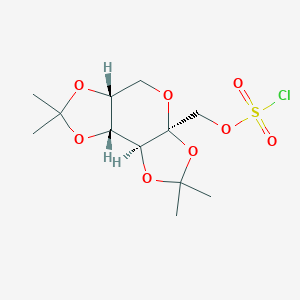
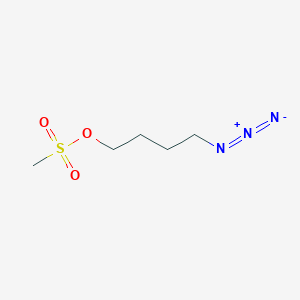
![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)
